N-(4-(pyridin-3-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Description

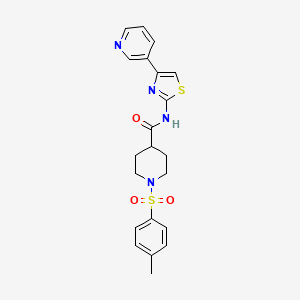

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a thiazole-carboxamide derivative characterized by a central thiazole ring substituted at the 4-position with a pyridin-3-yl group and at the 2-position with a tosylpiperidine-carboxamide moiety. This scaffold is part of a broader class of compounds investigated for diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The tosyl (p-toluenesulfonyl) group enhances metabolic stability, while the piperidine ring may contribute to target binding via conformational flexibility .

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-15-4-6-18(7-5-15)30(27,28)25-11-8-16(9-12-25)20(26)24-21-23-19(14-29-21)17-3-2-10-22-13-17/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBOPPFYXPRTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities. Others have demonstrated potent effects on prostate cancer.

Biochemical Pathways

These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could potentially include reduced inflammation, alleviated pain, inhibited microbial growth, blocked viral replication, increased diuresis, suppressed convulsion, enhanced neuroprotection, and inhibited tumor growth.

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridine ring, which is known for its ability to interact with various biological targets.

- A thiazole moiety that contributes to the compound's pharmacological profile.

- A tosyl group that enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research suggests that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the thiazole and pyridine rings allows for effective binding to these targets, potentially modulating their activity.

In Vitro Studies

A summary of in vitro studies on the compound's biological activity is provided in the table below:

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | Soluble Epoxide Hydrolase | 0.5 | Inhibition of enzyme activity |

| Study 2 | TRPV1 Receptor | 0.8 | Antagonistic effect |

| Study 3 | Kv7.1 Potassium Channel | 0.3 | Activation |

These studies indicate that this compound exhibits potent inhibitory effects on key enzymes and receptors, making it a candidate for further investigation in therapeutic contexts.

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value ranging from 0.5 to 1.5 µM across different cell types, indicating its potential as a chemotherapeutic agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low acute toxicity in animal models, although long-term studies are required to fully understand its safety profile.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs share the thiazole-carboxamide core but differ in substituents, influencing solubility, stability, and target affinity.

Key Observations :

- Substituent Effects: The target compound’s tosylpiperidine group likely enhances lipophilicity compared to morpholinomethyl (4d) or cyclopropanecarboxamide (). This may improve blood-brain barrier penetration for neurological targets .

- Synthetic Accessibility : Low yields in analogs like Compound 47 (6%) suggest challenges in introducing bulky groups (e.g., 4-methylpiperazinyl-pyridine), whereas the target compound’s synthesis may benefit from established coupling protocols (e.g., amide bond formation with tosylpiperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.